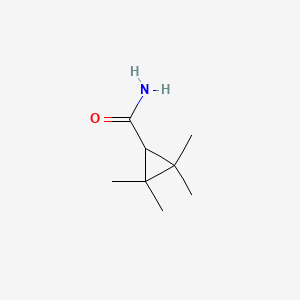

2,2,3,3-Tetramethylcyclopropanecarboxamide

Description

BenchChem offers high-quality 2,2,3,3-Tetramethylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-Tetramethylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFAFRJZNUBKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203774 | |

| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55265-53-7 | |

| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,3,3-Tetramethylcyclopropanecarboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxamide is a notable chemical entity characterized by a sterically hindered cyclopropane ring, a structural motif of increasing importance in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclopropane scaffold offers a unique conformational constraint that is valuable in the design of bioactive molecules. This guide provides a comprehensive overview of the primary and potential synthetic pathways to this target molecule, intended for researchers, chemists, and professionals in drug development. The core of the most established synthesis lies in a two-part strategy: the formation of the stable precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, followed by its conversion to the final carboxamide. This precursor is a known key intermediate in the production of the third-generation pyrethroid pesticide, fenpropathrin, and serves as a versatile building block for various CNS-active compounds.[1][2][3][4]

Part 1: The Principal Synthesis Pathway via Carboxylic Acid Intermediate

The most direct and industrially relevant approach to 2,2,3,3-tetramethylcyclopropanecarboxamide involves a two-stage process. First, the foundational 2,2,3,3-tetramethylcyclopropanecarboxylic acid is synthesized. Second, this carboxylic acid is activated and reacted with an ammonia source to form the target amide. This modular approach allows for the purification of the acid intermediate, ensuring a high-purity final product.

Stage 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

The construction of the sterically demanding tetramethyl-substituted cyclopropane ring is the key challenge. The most documented method relies on the metal-catalyzed cyclopropanation of tetramethylethylene using a diazoacetate reagent.

Causality Behind Experimental Choices: The selection of a diazo-based cyclopropanation is rooted in its reliability and efficiency for forming C-C bonds with alkenes to create a three-membered ring.[5] The diazoacetate, typically generated from an amino acid precursor like glycine, serves as a carbene precursor upon interaction with a metal catalyst (e.g., copper or rhodium complexes).[5][6] Tetramethylethylene is an electron-rich alkene, making it an excellent substrate for electrophilic attack by the metal carbene intermediate. The subsequent saponification is a classic and robust method for hydrolyzing the resulting ester to the desired carboxylic acid.

Experimental Protocol: Cyclopropanation via Diazoacetate This protocol is adapted from established industrial methods.[1]

-

Esterification of Glycine: Glycine is reacted with a C4-C6 alcohol (e.g., butanol) under azeotropic dehydration conditions in the presence of concentrated hydrochloric acid to quantitatively yield the corresponding glycine ester hydrochloride.

-

Diazotization: The glycine ester hydrochloride is carefully treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the diazoacetate ester. This reaction is highly exothermic and produces gaseous nitrogen; strict temperature control is critical.

-

Cyclopropanation: The diazoacetate ester is added to tetramethylethylene in the presence of a suitable catalyst (e.g., a copper-based catalyst). The reaction proceeds via a metal carbene intermediate which adds across the double bond of tetramethylethylene to form 2,2,3,3-tetramethylcyclopropanecarboxylate ester.

-

Saponification and Acidification: The crude ester is saponified by heating with an aqueous solution of sodium hydroxide, often with a phase-transfer catalyst or a co-solvent like ethanol to improve miscibility.[1][7] After the hydrolysis is complete, the reaction mixture is cooled and acidified with an inorganic acid (e.g., HCl or H₂SO₄) to a pH of 2-4, precipitating the 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a white solid.[1]

-

Purification: The solid product is isolated by filtration, washed with water, and dried. It typically exhibits a melting point of 120-121 °C.[2][3]

Data Summary: Synthesis of Carboxylic Acid Precursor

| Step | Key Reagents | Typical Conditions | Yield | Purity | Reference |

| Esterification | Glycine, Butanol, HCl | Azeotropic reflux | Quantitative | N/A | [1] |

| Diazotization | Glycine Ester·HCl, NaNO₂ | Low Temperature | High | N/A | [1] |

| Cyclopropanation | Diazoacetate, Tetramethylethylene, Catalyst | Varies with catalyst | Good | N/A | [1] |

| Saponification | Carboxylate Ester, NaOH, Ethanol | Reflux (95-105 °C), 8h | 91-94% | >98% | [1] |

Stage 2: Amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

With the carboxylic acid precursor in hand, the final step is the formation of the amide bond. The most effective method involves activating the carboxylic acid by converting it into a more reactive acyl chloride, which then readily reacts with ammonia.

Core Protocol: The Acyl Chloride Pathway This robust protocol is based on a detailed synthetic procedure disclosed in patent literature.[8]

Caption: Amidation workflow using a DCC coupling agent.

Comparative Analysis of Amidation Methods

| Feature | Acyl Chloride Method | Coupling Agent Method (e.g., DCC/EDC) |

| Reagents | Oxalyl chloride, Ammonia | DCC or EDC, Ammonia |

| Conditions | Room temperature, can be vigorous | Generally mild, room temperature |

| Advantages | High reactivity, fast, high yield | Milder conditions, avoids corrosive reagents |

| Disadvantages | Harsh/corrosive reagents, byproduct (HCl) | Stoichiometric byproduct (urea) can be hard to remove, potential for racemization in chiral systems |

| References | [8][9] | [10][11][12] |

Part 2: Exploratory Synthetic Route via Nitrile Hydrolysis

A hypothetical but chemically sound alternative pathway involves the synthesis and subsequent partial hydrolysis of a nitrile intermediate, 2,2,3,3-tetramethylcyclopropanecarbonitrile. While less direct, this route offers opportunities for different synthetic strategies.

Conceptual Framework

This pathway is divided into two conceptual steps: the formation of the cyclopropyl nitrile and its selective conversion to the amide.

-

Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonitrile: The construction of a nitrile-substituted cyclopropane can be approached through methods like a Michael-Initiated Ring Closure (MIRC) reaction. [13]This would involve reacting an appropriate Michael acceptor with a nucleophile that contains the tetramethylcyclopropane precursor structure and a leaving group, though this would be a non-trivial synthetic challenge.

-

Selective Hydrolysis of the Nitrile: The conversion of nitriles to primary amides is a well-known transformation. [14][15]The primary challenge is preventing the subsequent hydrolysis of the amide to the carboxylic acid, which can occur under the same harsh acidic or basic conditions. [16][17] Strategies for Selective Nitrile-to-Amide Conversion:

-

Mild Acid Catalysis: Using milder acidic conditions, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid, can facilitate the hydration of the nitrile to the amide while minimizing over-hydrolysis. [18]The mechanism involves protonation of the nitrile, increasing its electrophilicity for attack by a weak nucleophile. [14][15]* Alkaline Peroxide: A solution of hydrogen peroxide in an alkaline medium (e.g., NaOH in aqueous ethanol) is a mild and effective method for converting nitriles to amides. [16]This method is often preferred for its selectivity.

Caption: Hypothetical pathway via selective nitrile hydrolysis.

Conclusion

The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide is most reliably achieved through a two-stage process commencing with the synthesis of its corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent amination. This pathway is well-documented, high-yielding, and leverages robust, scalable chemical transformations. Alternative methods, such as direct amidation using coupling agents, offer milder conditions at the cost of dealing with stoichiometric byproducts. While more exploratory, the synthesis via a nitrile intermediate presents an interesting academic challenge, particularly in the selective hydrolysis step, and could represent a viable route should a novel synthesis for the nitrile precursor be developed. For professionals in drug development and process chemistry, the acyl chloride route remains the gold standard for its efficiency and proven results.

References

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. [Link]

-

Clark, J. The preparation of amides. Chemguide. [Link]

-

Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

-

Chemistry Steps. Converting Nitriles to Amides. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Fylaktakidou, K. C., et al. (2004). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 69(12), 4210–4215. [Link]

-

Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

-

Li, J., & Chen, C. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(9), 1596–1602. [Link]

-

Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

JoVE. (2023, April 30). Preparation of Amides. [Link]

- Chinese Patent CN1062345A. Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

- Chinese Patent CN1025494C. Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

-

ChemBK. 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]

-

LookChem. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. [Link]

-

Wikipedia. Metal-catalyzed cyclopropanations. [Link]

-

Doyle, M. P., & Forbes, D. C. (1998). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis by Di- and Polynuclear Metal Cluster Complexes (pp. 1-28). Wiley-VCH. [Link]

-

Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29367-29371. [Link]

- European Patent EP1603891B1. New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

Sources

- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]

- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 8. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 11. Video: Preparation of Amides [jove.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 16. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 17. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Tetramethylcyclopropane Carboxamides

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of tetramethylcyclopropane carboxamides, a promising class of anticonvulsant agents. Synthesized as structural analogs of valproic acid, these compounds exhibit a distinct and more stable metabolic profile, contributing to their enhanced therapeutic potential. This document delineates the primary molecular targets, the associated signaling pathways, and the detailed experimental methodologies employed to elucidate their pharmacological activity. The core focus is on their interaction with voltage-gated sodium channels and the modulation of the inositol biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Rationale for Tetramethylcyclopropane Carboxamides

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles has led to the development of tetramethylcyclopropane carboxamides. These compounds are designed as analogues of valproic acid (VPA) and its amide derivative, valpromide (VPD).[1] A significant drawback of VPD is its metabolic conversion to VPA, which is associated with teratogenicity. Tetramethylcyclopropane carboxamides, such as 2,2,3,3-tetramethylcyclopropane carboxamide (TMCD) and N-methyl-2,2,3,3-tetramethylcyclopropane carboxamide (M-TMCD), are metabolically stable and resist biotransformation to their corresponding carboxylic acids.[2] This stability, coupled with potent anticonvulsant activity observed in various preclinical models, underscores their potential as next-generation AEDs.[3] Beyond epilepsy, these compounds are also being explored for the treatment of psychotic disorders, neurodegenerative diseases, and pain.[4]

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism underlying the anticonvulsant effects of tetramethylcyclopropane carboxamides is the blockade of voltage-gated sodium channels. This mode of action is shared by many established AEDs, which function by reducing the excessive and uncontrolled firing of neurons characteristic of seizures.[5]

Experimental Evidence: Radioligand Binding Assays

The interaction of tetramethylcyclopropane carboxamides with sodium channels has been demonstrated through competitive radioligand binding assays. A particularly potent derivative, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, was shown to inhibit the binding of [³H]batrachotoxin (BTX), a potent sodium channel activator, to the channel protein.[6] This inhibition indicates that the compound binds to the sodium channel, thereby blocking its activity.

This protocol outlines the general steps for a [³H]BTX binding assay to assess the affinity of a test compound for voltage-gated sodium channels.

Materials:

-

Synaptosomal membrane preparation from rodent brain

-

[³H]Batrachotoxin (BTX)

-

Test compound (tetramethylcyclopropane carboxamide derivative)

-

Veratridine (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Incubation: In microcentrifuge tubes, combine the synaptosomal membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]BTX. For determining non-specific binding, a separate set of tubes should contain a high concentration of veratridine.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific [³H]BTX binding (IC₅₀) is then determined by non-linear regression analysis.

dot graph ERD { graph [label="Experimental Workflow: [3H]BTX Binding Assay", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 1: Workflow for [³H]BTX Binding Assay. Figure 2: Signaling Pathway of Sodium Channel Blockade.

Secondary Mechanism of Action: Modulation of Inositol Biosynthesis

In addition to sodium channel blockade, evidence suggests that tetramethylcyclopropane carboxamides may also exert their effects through the modulation of the inositol biosynthesis pathway. This mechanism is particularly relevant given their structural relationship to valproic acid, which is known to affect inositol levels.

Experimental Evidence: MIP Synthase Inhibition

Studies have shown that M-TMCD can reduce the activity of myo-inositol-1-phosphate (MIP) synthase in human brain crude homogenates.[1] MIP synthase catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, a key step in the synthesis of inositol. By inhibiting this enzyme, tetramethylcyclopropane carboxamides may alter cellular signaling pathways that are dependent on inositol phosphates.

This protocol provides a general outline for measuring MIP synthase activity.

Materials:

-

Enzyme source (e.g., brain tissue homogenate)

-

Substrate: Glucose-6-phosphate

-

Cofactor: NAD⁺

-

Ammonium molybdate solution

-

Malachite green solution

-

Stopping reagent (e.g., trichloroacetic acid)

-

Phosphate standards

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a reaction tube, combine the enzyme source, glucose-6-phosphate, and NAD⁺ in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a stopping reagent such as trichloroacetic acid.

-

Phosphate Measurement: Centrifuge the mixture to pellet precipitated protein. The amount of inorganic phosphate in the supernatant, which is proportional to the MIP synthase activity, is then determined colorimetrically. This is achieved by adding ammonium molybdate and malachite green, which form a colored complex with phosphate that can be measured spectrophotometrically.

-

Data Analysis: A standard curve is generated using known concentrations of phosphate. The absorbance values from the samples are then used to calculate the MIP synthase activity, which is typically expressed as nmol of phosphate produced per minute per mg of protein.

dot graph ERD { graph [label="Experimental Workflow: MIP Synthase Assay", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 3: Workflow for MIP Synthase Assay. Figure 4: Signaling Pathway of MIP Synthase Inhibition.

Preclinical Anticonvulsant Activity

The anticonvulsant properties of tetramethylcyclopropane carboxamides have been extensively evaluated in various animal models of epilepsy. These models are crucial for characterizing the spectrum of activity and predicting clinical efficacy.

Key Animal Models and Efficacy Data

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. M-TMCD has demonstrated significant efficacy in this model.[3]

-

Subcutaneous Metrazole (scMet) Test: This model is sensitive to compounds that act on the GABAergic system or block T-type calcium channels, and is used to identify agents effective against absence seizures. Both M-TMCD and TMCD are active in this model.[3]

-

6-Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. M-TMCD has shown protective effects in this model.[3]

-

Kindled Rat Model: This model of temporal lobe epilepsy is used to assess the efficacy of compounds against secondarily generalized seizures. M-TMCD has been found to be effective in hippocampal kindled rats.[3]

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| M-TMCD | MES (mice) | i.p. | 99 | [3] |

| M-TMCD | scMet (mice) | i.p. | 39 | [3] |

| M-TMCD | 6-Hz (mice) | i.p. | 51 | [3] |

| M-TMCD | MES (rats) | oral | 82 | [3] |

| M-TMCD | scMet (rats) | oral | 45 | [3] |

| M-TMCD | Kindled (rats) | oral | 39 | [3] |

| TMCD | scMet (mice) | i.p. | 57 | [3] |

| TMCD | scMet (rats) | oral | 52 | [3] |

Conclusion

Tetramethylcyclopropane carboxamides represent a significant advancement in the development of novel antiepileptic drugs. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, a well-established target for anticonvulsant therapy. Additionally, their ability to modulate inositol biosynthesis through the inhibition of MIP synthase presents a secondary mechanism that may contribute to their broad spectrum of activity. The robust preclinical efficacy demonstrated in various animal models, coupled with a favorable metabolic profile, positions these compounds as strong candidates for further clinical development. Future research should continue to explore the nuances of their interaction with molecular targets and further delineate their potential therapeutic applications.

References

- Shimshoni, J. A., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5976-5985.

- Grisaru, D., et al. (2006). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. Epilepsia, 47(9), 1444-1453.

- Bialer, M., et al. (1996). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 13(2), 284-289.

- Isoherranen, N., et al. (2003). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. Epilepsy Research, 53(1-2), 47-58.

- Bialer, M., et al. (1996). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 13(2), 284-289.

- Yagen, B., et al. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

- Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.

- Loscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-15.

- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the Anticonvulsant Screening Program. Epilepsia, 44(s7), 2-8.

- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.

Sources

- 1. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. panache.ninds.nih.gov [panache.ninds.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme assay of L-myo-inositol 1-phosphate synthetase based on high-performance liquid chromatography of benzoylated inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxamide and its Relation to Valproic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA) is a cornerstone in the treatment of epilepsy and bipolar disorder, yet its clinical use is hampered by significant side effects, including teratogenicity and hepatotoxicity.[1][2] This has driven the exploration for safer, more potent analogs. This guide delves into 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD), a cyclic analog of valproic acid, which has emerged as a promising candidate. We will explore its chemical synthesis, comparative anticonvulsant activity, and its relationship to the mechanisms of action of VPA, providing a comprehensive resource for researchers in neurology and drug development.

Introduction: The Limitations of Valproic Acid and the Search for Alternatives

Valproic acid, a branched-chain carboxylic acid, exerts its therapeutic effects through a complex and not fully understood mechanism.[3] Proposed mechanisms include the enhancement of GABAergic transmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[3][4][5][6] While effective across a broad spectrum of seizure types, VPA's clinical utility is shadowed by severe adverse effects.[1][2][3] The teratogenicity, particularly the induction of neural tube defects, and dose-dependent hepatotoxicity are major concerns that necessitate the development of safer therapeutic alternatives.[1][2]

The search for a second-generation VPA has focused on structural modifications aimed at retaining or enhancing anticonvulsant activity while minimizing toxicity. One promising strategy has been the development of cyclic analogs, leading to the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) and its amide derivative, 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD).[7]

Valproic Acid: A Multi-Modal Mechanism of Action

The therapeutic versatility of valproic acid stems from its ability to modulate multiple cellular targets.[5][8] A comprehensive understanding of these mechanisms is crucial for the rational design of improved analogs.

Enhancement of GABAergic Neurotransmission

A primary mechanism attributed to VPA is the potentiation of the inhibitory neurotransmitter GABA.[3][4] This is achieved by:

-

Inhibition of GABA Transaminase: VPA inhibits the enzyme responsible for GABA degradation, leading to increased GABA concentrations in the synaptic cleft.[4]

-

Increased GABA Synthesis: Some studies suggest VPA may also stimulate GABA synthesis.[5][6]

Modulation of Voltage-Gated Ion Channels

VPA has been shown to block voltage-gated sodium channels, which reduces neuronal hyperexcitability and contributes to its anticonvulsant properties.[4][5] It also affects T-type calcium channels, further dampening neuronal firing.[4][5]

Histone Deacetylase (HDAC) Inhibition

A significant aspect of VPA's action is its ability to inhibit histone deacetylases.[4][6] HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure. By inhibiting HDACs, VPA can alter gene transcription, a mechanism that may contribute to its mood-stabilizing and potential anticancer effects.

Diagram: Valproic Acid's Multifaceted Mechanism of Action

Caption: Multifaceted mechanisms of Valproic Acid action.

2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD): A Promising Analog

TMCD is a cyclic amide derivative of TMCA, which itself is a cyclic analog of VPA.[7] This structural modification has profound implications for its pharmacological profile.

Rationale for Design

The design of TMCD was guided by the principle of creating a more rigid structure to potentially enhance receptor binding and reduce unwanted metabolic pathways associated with VPA's toxicity.[9] The amide functional group was introduced to improve metabolic stability and potentially alter its interaction with biological targets.[10]

Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide

The synthesis of TMCD typically starts from 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA).[11]

Experimental Protocol: Synthesis of TMCD

-

Acid Chloride Formation: 2,2,3,3-tetramethylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane to form the intermediate acid chloride.[11]

-

Amidation: The resulting acid chloride is then reacted with ammonia (often bubbled through the solution) in a suitable solvent like tetrahydrofuran (THF) to yield 2,2,3,3-tetramethylcyclopropanecarboxamide.[11]

-

Purification: The crude product is purified by filtration to remove ammonium chloride precipitate, followed by recrystallization from a solvent system such as ethyl acetate/hexanes.[11]

Diagram: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide

Caption: Synthetic pathway for TMCD from TMCA.

Comparative Anticonvulsant Activity

Studies in rodent models have demonstrated that TMCD and its derivatives possess potent anticonvulsant activity, in some cases exceeding that of VPA.[2][12]

| Compound | Anticonvulsant Test | ED50 (mg/kg) in Rats | Protective Index (TD50/ED50) |

| Valproic Acid (VPA) | scMet | ~650 | ~1.5 |

| N-methoxy-TMCD | scMet | 35 | - |

| 2,2,3,3-tetramethylcyclopropanecarbonylurea | MES | 29 | 18.5 |

| Data compiled from multiple sources for illustrative purposes.[2] |

These findings highlight the potential of TMCD derivatives as more potent anticonvulsants with a potentially wider therapeutic window.[2]

The Relationship Between TMCD and Valproic Acid: Mechanistic Insights

While a direct, comprehensive comparison of the mechanisms of action is still an area of active research, the structural similarity and enhanced potency of TMCD and its derivatives suggest some overlap and some key differences.

Metabolic Stability: A Key Differentiator

A crucial advantage of TMCD is its metabolic stability.[10] Unlike valpromide (the amide of VPA), which is readily metabolized back to VPA, TMCD is not biotransformed to its corresponding acid, TMCA.[10] This is significant because TMCA is inactive as an anticonvulsant.[10] This stability ensures that the amide form, which is the active moiety, is maintained in the body, potentially leading to a more consistent therapeutic effect.[10]

Potential for Reduced Teratogenicity

A major impetus for developing VPA analogs is to mitigate its teratogenic effects. Studies in mice have shown that TMCD and its derivatives are distinctly less teratogenic than VPA.[1] At doses where VPA induced a high incidence of neural tube defects, TMCD and its sulfonamide derivatives did not.[1]

Unexplored Mechanistic Parallels

The exact molecular targets of TMCD are not as well-elucidated as those of VPA. However, given its structural relationship and anticonvulsant profile, it is plausible that TMCD interacts with some of the same targets as VPA, such as voltage-gated ion channels and components of the GABAergic system. Further research is needed to confirm these interactions. The potential for HDAC inhibition by TMCD and its derivatives also warrants investigation, as this could have implications for its use in mood disorders and oncology.

Future Directions and Conclusion

2,2,3,3-Tetramethylcyclopropanecarboxamide represents a significant advancement in the quest for safer and more effective alternatives to valproic acid. Its enhanced anticonvulsant potency, improved metabolic stability, and reduced teratogenic potential in preclinical models make it a compelling lead for further drug development.[1][2][10]

Future research should focus on:

-

Elucidating the precise mechanism of action of TMCD: This includes investigating its effects on GABAergic neurotransmission, voltage-gated ion channels, and its potential for HDAC inhibition.

-

Comprehensive preclinical toxicology and pharmacokinetic studies: To further establish its safety profile and optimize dosing regimens.

-

Clinical trials: To evaluate the efficacy and safety of TMCD or its optimized derivatives in patients with epilepsy and other neurological disorders.

References

-

Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. Available at: [Link]

-

What is the mechanism of Valproic Acid?. Patsnap Synapse. Available at: [Link]

-

Valproate - Wikipedia. Wikipedia. Available at: [Link]

-

Mechanism of Action of Valproic Acid and Its Derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

What is the mechanism of action of valproic acid (Valproate)? - Dr.Oracle. Dr.Oracle. Available at: [Link]

-

α-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.

-

Tetramethylcyclopropyl analogue of the leading antiepileptic drug, valproic acid: evaluation of the teratogenic effects of its amide derivatives in NMRI mice. PubMed. Available at: [Link]

-

Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. PubMed. Available at: [Link]

- Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents.

-

Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. PubMed. Available at: [Link]

-

Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats. PubMed. Available at: [Link]

-

Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

-

Synthesis of the Acids Structurally Related to Tetramethylcyclo- propanecarboxylic Acid. J-Stage. Available at: [Link]

-

Pharmacokinetic Analysis and Antiepileptic Activity of Tetra-Methylcyclopropane Analogues of Valpromide. The Hebrew University of Jerusalem. Available at: [Link]

-

2,2,3,3-Tetramethylcyclopropanecarboxylic acid. LookChem. Available at: [Link]

- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.

-

Preclinical Evaluation of 2,2,3,3-tetramethylcyclopropanecarbonyl-urea, a Novel, Second Generation to Valproic Acid, Antiepileptic Drug. PubMed. Available at: [Link]

-

Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages. NIH. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

A Histone Deacetylase (HDAC) Inhibitor with Pleiotropic In Vitro Anti-Toxoplasma and Anti-Plasmodium Activities Controls Acute and Chronic Toxoplasma Infection in Mice. PubMed Central. Available at: [Link]

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[5]arene with Hydroxyl and Amine Groups. NIH. Available at: [Link]

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central. Available at: [Link]

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link]

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. eScholarship.org. Available at: [Link]

-

The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. Available at: [Link]

Sources

- 1. Tetramethylcyclopropyl analogue of the leading antiepileptic drug, valproic acid: evaluation of the teratogenic effects of its amide derivatives in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. droracle.ai [droracle.ai]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Mechanism of Action of Valproic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Preclinical evaluation of 2,2,3,3-tetramethylcyclopropanecarbonyl-urea, a novel, second generation to valproic acid, antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide: A Focus on Fatty Acid Amide Hydrolase (FAAH) Inhibition

Abstract

2,2,3,3-Tetramethylcyclopropanecarboxamide, a structurally unique derivative of a valproic acid analogue, presents a compelling avenue for therapeutic development. While direct research on this specific molecule is nascent, its chemical structure, featuring a stable cyclopropane ring and a carboxamide group, strongly suggests a potential interaction with key enzymes in the endocannabinoid system. This guide posits that the primary therapeutic target of 2,2,3,3-Tetramethylcyclopropanecarboxamide is Fatty Acid Amide Hydrolase (FAAH), a critical enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound could offer a novel therapeutic strategy for a range of neurological and inflammatory disorders, including chronic pain, anxiety, depression, and neurodegenerative diseases. This document provides a comprehensive overview of the scientific rationale for this hypothesis, detailed experimental workflows for target validation, and a discussion of the broader therapeutic implications.

Introduction: The Endocannabinoid System and the Promise of FAAH Inhibition

The endocannabinoid system (ECS) is a ubiquitous and crucial neuromodulatory system that plays a key role in regulating a multitude of physiological processes, including pain perception, mood, appetite, and memory[1][2]. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous lipid ligands known as endocannabinoids, and the enzymes that synthesize and degrade them[2][3]. The two most well-characterized endocannabinoids are anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG)[2][3].

The therapeutic potential of modulating the ECS has been a subject of intense research. While direct activation of cannabinoid receptors with agonists has shown clinical utility, it is often associated with undesirable psychoactive side effects, particularly with CB1 receptor agonists[3]. An alternative and more nuanced therapeutic strategy is to enhance the endogenous tone of the ECS by inhibiting the enzymes responsible for endocannabinoid degradation[2][4]. This approach offers the potential for a more localized and "on-demand" enhancement of endocannabinoid signaling in pathological tissues, thereby minimizing off-target effects[4].

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of anandamide[3][4]. Genetic or pharmacological inactivation of FAAH leads to elevated levels of anandamide in the brain and peripheral tissues[3][5]. This elevation of anandamide has been shown to produce significant analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in a variety of preclinical models, without the adverse effects associated with direct CB1 agonists[3]. Consequently, FAAH has emerged as a highly attractive therapeutic target for a multitude of disorders[1][3][6].

The Central Hypothesis: 2,2,3,3-Tetramethylcyclopropanecarboxamide as a Novel FAAH Inhibitor

2,2,3,3-Tetramethylcyclopropanecarboxamide is a derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a cyclic analogue of the antiepileptic drug valproic acid[7]. While its parent carboxylic acid has been investigated for CNS activity, the therapeutic targets of the carboxamide derivative remain largely unexplored[7][8].

Based on its chemical structure, we hypothesize that 2,2,3,3-Tetramethylcyclopropanecarboxamide acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . This hypothesis is predicated on the following:

-

Substrate Mimicry: The carboxamide functional group is a key structural feature of anandamide, the primary substrate of FAAH. Many known FAAH inhibitors incorporate an amide or a similar functional group that can interact with the catalytic site of the enzyme[9][10].

-

Structural Rigidity: The cyclopropane ring imparts significant conformational rigidity to the molecule. This defined three-dimensional structure could facilitate a high-affinity interaction with the active site of FAAH.

-

Lipophilicity: The tetramethyl substitution on the cyclopropane ring increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and access FAAH, an integral membrane protein[3][4].

The proposed mechanism of action involves the binding of 2,2,3,3-Tetramethylcyclopropanecarboxamide to the active site of FAAH, thereby preventing the hydrolysis of anandamide. This leads to an accumulation of anandamide and subsequent enhancement of its signaling through cannabinoid and other receptors.

Diagram of the Proposed Mechanism of Action

Caption: Proposed mechanism of FAAH inhibition by 2,2,3,3-Tetramethylcyclopropanecarboxamide.

Therapeutic Rationale for Targeting FAAH

The inhibition of FAAH has demonstrated therapeutic potential across a broad spectrum of diseases in preclinical studies. Clinical trials with various FAAH inhibitors have also been conducted, and while some have shown mixed results, the target remains highly validated[1][11][12].

Neuropathic and Inflammatory Pain

FAAH inhibitors have consistently shown efficacy in models of neuropathic and inflammatory pain. By increasing anandamide levels, they potentiate the analgesic effects of the ECS without inducing the psychoactive side effects, tolerance, or dependence associated with opioids or direct cannabinoid agonists[3][13].

Anxiety and Depression

Anandamide plays a significant role in the regulation of mood and emotional responses[1]. Pharmacological or genetic inactivation of FAAH produces anxiolytic- and antidepressant-like effects in animal models[3]. This suggests that FAAH inhibitors could be a novel class of therapeutics for anxiety and depressive disorders.

Neurodegenerative Diseases

The ECS is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease[2][4]. Upregulation of FAAH has been observed in these conditions. FAAH inhibition may offer neuroprotective effects by reducing neuroinflammation and excitotoxicity[4][14].

Other Potential Indications

The therapeutic utility of FAAH inhibition may extend to other conditions, including:

-

Epilepsy: Given the structural relationship of the parent molecule to valproic acid, an antiepileptic drug, and the known anticonvulsant properties of endocannabinoids[8].

-

Cancer: Some studies suggest that FAAH inhibitors can exert anti-invasive and antimetastatic effects on cancer cells[15].

-

Inflammatory Disorders: Beyond neuroinflammation, FAAH inhibition has shown potential in reducing inflammation in peripheral tissues[16].

Experimental Workflows for Target Validation and Characterization

To rigorously test the hypothesis that 2,2,3,3-Tetramethylcyclopropanecarboxamide is an FAAH inhibitor and to characterize its therapeutic potential, a systematic, multi-tiered experimental approach is required.

Tier 1: In Vitro Target Engagement and Enzyme Kinetics

Objective: To determine if 2,2,3,3-Tetramethylcyclopropanecarboxamide directly binds to and inhibits FAAH activity.

Protocol 1: FAAH Activity Assay

-

Source of Enzyme: Recombinant human or rodent FAAH, or microsomal preparations from brain tissue.

-

Substrate: A fluorogenic or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin or [³H]-anandamide).

-

Procedure: a. Pre-incubate varying concentrations of 2,2,3,3-Tetramethylcyclopropanecarboxamide with the FAAH enzyme preparation. b. Initiate the reaction by adding the substrate. c. Monitor the rate of product formation over time using a fluorometer or liquid scintillation counter. d. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of enzyme activity).

-

Data Analysis: Generate dose-response curves and determine the IC₅₀. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Protocol 2: Selectivity Profiling

Objective: To assess the selectivity of 2,2,3,3-Tetramethylcyclopropanecarboxamide for FAAH over other related serine hydrolases.

-

Enzymes: A panel of serine hydrolases, including monoacylglycerol lipase (MAGL), carboxylesterases, and other amidases.

-

Procedure: Perform enzyme activity assays for each enzyme in the panel in the presence of 2,2,3,3-Tetramethylcyclopropanecarboxamide.

-

Data Analysis: Compare the IC₅₀ values for FAAH to those for other hydrolases to determine the selectivity index. High selectivity for FAAH is a desirable characteristic to minimize off-target effects[3].

Diagram of the In Vitro Experimental Workflow

Caption: Workflow for in vitro characterization of FAAH inhibition.

Tier 2: Cell-Based Assays for Target Engagement and Downstream Effects

Objective: To confirm that 2,2,3,3-Tetramethylcyclopropanecarboxamide can cross the cell membrane and inhibit FAAH in a cellular context, leading to an increase in endogenous anandamide levels.

Protocol 3: Cellular Anandamide Accumulation Assay

-

Cell Line: A cell line that endogenously expresses FAAH (e.g., neuroblastoma or glioma cell lines).

-

Procedure: a. Treat cells with varying concentrations of 2,2,3,3-Tetramethylcyclopropanecarboxamide for a defined period. b. Lyse the cells and extract lipids. c. Quantify the levels of anandamide and other fatty acid amides using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Correlate the concentration of the compound with the increase in cellular anandamide levels.

Tier 3: In Vivo Pharmacokinetics and Target Engagement

Objective: To evaluate the pharmacokinetic properties of 2,2,3,3-Tetramethylcyclopropanecarboxamide and confirm target engagement in a living organism.

Protocol 4: In Vivo FAAH Inhibition and Anandamide Elevation

-

Animal Model: Mice or rats.

-

Procedure: a. Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide via a relevant route (e.g., oral or intraperitoneal). b. At various time points post-administration, collect blood and brain tissue. c. Measure the concentration of the compound in plasma and brain to determine its pharmacokinetic profile. d. Measure ex vivo FAAH activity in brain homogenates. e. Quantify anandamide levels in the brain using LC-MS[5].

-

Data Analysis: Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship between drug exposure, FAAH inhibition, and anandamide elevation.

Tier 4: In Vivo Efficacy in Disease Models

Objective: To assess the therapeutic efficacy of 2,2,3,3-Tetramethylcyclopropanecarboxamide in relevant animal models of disease.

Protocol 5: Efficacy in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

-

Animal Model: Rats or mice with CCI-induced neuropathic pain.

-

Procedure: a. Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide to the animals. b. Assess pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test), at various time points.

-

Data Analysis: Compare the pain thresholds of treated animals to vehicle-treated controls.

Additional efficacy studies can be conducted in models of anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: In Vitro Potency and Selectivity Profile of 2,2,3,3-Tetramethylcyclopropanecarboxamide

| Enzyme | IC₅₀ (nM) | Selectivity vs. FAAH |

| FAAH | [Insert Value] | - |

| MAGL | [Insert Value] | [Calculate Fold-Selectivity] |

| Carboxylesterase 1 | [Insert Value] | [Calculate Fold-Selectivity] |

| Other Hydrolase | [Insert Value] | [Calculate Fold-Selectivity] |

Table 2: In Vivo Pharmacodynamic Effects of 2,2,3,3-Tetramethylcyclopropanecarboxamide

| Dose (mg/kg) | Brain FAAH Inhibition (%) | Brain Anandamide Fold-Increase |

| 1 | [Insert Value] | [Insert Value] |

| 3 | [Insert Value] | [Insert Value] |

| 10 | [Insert Value] | [Insert Value] |

| 30 | [Insert Value] | [Insert Value] |

Broader Implications and Future Directions

Confirmation of 2,2,3,3-Tetramethylcyclopropanecarboxamide as a potent and selective FAAH inhibitor would represent a significant advancement in the development of novel therapeutics for a range of debilitating disorders. The unique cyclopropane scaffold could offer advantages in terms of metabolic stability, oral bioavailability, and patentability.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2,2,3,3-Tetramethylcyclopropanecarboxamide to optimize potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window of the compound.

-

Clinical Development: If preclinical studies are successful, advancing the compound into clinical trials to evaluate its safety and efficacy in human patients.

While the primary hypothesis focuses on FAAH, it is also prudent to consider other potential targets. The structural similarity to a valproic acid analogue suggests that effects on other CNS targets, such as histone deacetylases or GABAergic pathways, should not be entirely ruled out and could be explored in secondary screening assays. Additionally, direct interactions with cannabinoid receptors should be assessed, although these are less likely given the chemical structure.

Conclusion

2,2,3,3-Tetramethylcyclopropanecarboxamide is a promising, yet underexplored, molecule with significant therapeutic potential. Its chemical structure strongly suggests that it may act as an inhibitor of Fatty Acid Amide Hydrolase, a well-validated therapeutic target for a variety of neurological and inflammatory conditions. The experimental workflows outlined in this guide provide a clear and comprehensive roadmap for researchers and drug development professionals to investigate this hypothesis and unlock the full therapeutic potential of this novel compound. The successful validation of 2,2,3,3-Tetramethylcyclopropanecarboxamide as an FAAH inhibitor could pave the way for a new generation of safer and more effective treatments for patients suffering from chronic pain, anxiety, depression, and other debilitating diseases.

References

- Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 315–326.

- Rizki, M. F., & Halim, S. W. (2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. Clinical Psychopharmacology and Neuroscience, 20(3), 409–426.

- Gaspar, J. M., & Scott, K. A. (2016). FAAH inhibitors in the limelight, but regrettably. Trends in Pharmacological Sciences, 37(6), 429–431.

- Iannotti, F. A., & Vitale, R. M. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3183.

-

ResearchGate. (n.d.). Representative FAAH Inhibitors Profiled in Clinical Trials. Retrieved from [Link]

- De Poom, M. V., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(16), 8758.

-

Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Retrieved from [Link]

- Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 156(7), 1065–1079.

- Wang, L., et al. (2020). Potential application of endocannabinoid system agents in neuropsychiatric and neurodegenerative diseases—focusing on FAAH/MAGL inhibitors. Acta Pharmacologica Sinica, 41(7), 853–861.

- Bialer, M., & Yagen, B. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

- NCBI. (2010). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide.

- Zemlicka, J. (2007). Synthesis of 2,2,3-tris(hydroxymethyl)methylenecyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(4), 391-402.

- Caprioli, A., et al. (2012). The novel reversible fatty acid amide hydrolase inhibitor ST4070 increases endocannabinoid brain levels and counteracts neuropathic pain in different animal models. The Journal of Pharmacology and Experimental Therapeutics, 342(1), 188–195.

- Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.

- Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.

- Keith, J. M., & Cravatt, B. F. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Society Reviews, 40(8), 4363–4376.

- Subbanna, S., et al. (2014). Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice. Neuropsychopharmacology, 39(10), 2390–2400.

- Grimaldi, C., et al. (2012). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. British Journal of Pharmacology, 165(8), 2583–2595.

- de Oliveira, A. C., et al. (2019). Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors. Neuropharmacology, 158, 107736.

-

PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]

- CN1025494C. (1992). Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

- Wang, Y., et al. (2020). Therapeutic target database 2020: enriched resource for facilitating research and early development of targeted therapeutics. Nucleic Acids Research, 48(D1), D1047–D1056.

- Genovese, T., et al. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 22(11), 5928.

- Bidwell, L. C., et al. (2024). The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. Pharmaceuticals, 17(10), 1335.

- Brekke, J. H., et al. (2021). Targeted alpha therapy with the 224Ra/212Pb-TCMC-TP-3 dual alpha solution in a multicellular tumor spheroid model of osteosarcoma. Theranostics, 11(18), 8847–8861.

- Copersino, M. L., et al. (2023). Effects of cannabidiol on anandamide levels in individuals with cannabis use disorder. Psychopharmacology, 240(6), 1279–1288.

- Justinova, Z., et al. (2013). Brain activity of anandamide: a rewarding bliss?. Acta Pharmacologica Sinica, 34(6), 723–734.

- Zhou, Y., et al. (2022). Therapeutic target database update 2022: facilitating drug discovery with enriched comparative data of targeted agents. Nucleic Acids Research, 50(D1), D1398–D1407.

- Ke, X., et al. (2021). Small molecule targeting topoisomerase 3β for cancer therapy. Pharmacological Research, 174, 105927.

-

TTD. (n.d.). Therapeutic Target Database. Retrieved from [Link]

Sources

- 1. Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential application of endocannabinoid system agents in neuropsychiatric and neurodegenerative diseases—focusing on FAAH/MAGL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4 [chemicalbook.com]

- 8. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The novel reversible fatty acid amide hydrolase inhibitor ST4070 increases endocannabinoid brain levels and counteracts neuropathic pain in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 15. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Stage Research on 2,2,3,3-Tetramethylcyclopropanecarboxamide

A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Drug Discovery

This guide provides a comprehensive overview of the foundational knowledge and a proposed early-stage research framework for 2,2,3,3-Tetramethylcyclopropanecarboxamide. As a molecule structurally related to known central nervous system (CNS) active compounds, it represents a compelling starting point for novel therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering both established data and a scientifically grounded rationale for future investigation.

Introduction: The Scientific Rationale

2,2,3,3-Tetramethylcyclopropanecarboxamide emerges from a lineage of neurologically active compounds. Its core, the tetramethylcyclopropane moiety, is a cyclic analogue of valproic acid (VPA), a widely used antiepileptic drug.[1] VPA's clinical utility is well-established, but its use is associated with certain side effects, driving the search for novel analogues with improved therapeutic profiles. The structural rigidity and unique stereochemistry of the cyclopropane ring in 2,2,3,3-Tetramethylcyclopropanecarboxamide offer a distinct conformational landscape compared to the more flexible VPA, which could translate to altered potency, selectivity, and metabolic stability.

Furthermore, derivatives of the parent carboxylic acid have been explored for their anticonvulsant properties and as ligands for cannabinoid CB2 receptors. The CB2 receptor is a key player in modulating neuroinflammation, a process implicated in a range of neurodegenerative diseases and psychiatric disorders. This connection to a validated therapeutic target provides a strong impetus for the systematic evaluation of 2,2,3,3-Tetramethylcyclopropanecarboxamide.

This guide will first detail the synthesis and chemical properties of the molecule, followed by a proposed multi-stage research plan to thoroughly characterize its biological activity, from initial cytotoxicity screening to more complex in vitro and in vivo models of CNS function and disease.

Synthesis and Physicochemical Characterization

The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide is a two-step process starting from its corresponding carboxylic acid.

Synthesis of the Precursor: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Several methods for the synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid have been reported, with one common industrial method involving the cyclopropanation of tetramethylethylene.[2] A high-yielding laboratory-scale synthesis can be achieved through the saponification of the corresponding ester.[3]

Protocol 1: Saponification of 2,2,3,3-Tetramethylcyclopropanecarboxylate [3]

-

To a solution of 2,2,3,3-tetramethylcyclopropanecarboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of sodium hydroxide.

-

The reaction mixture is heated to reflux and stirred for 6-8 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide

The conversion of the carboxylic acid to the carboxamide proceeds via an acid chloride intermediate.

Protocol 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide

Step 1: Formation of the Acid Chloride

-

Under an inert atmosphere (e.g., argon), suspend 2,2,3,3-Tetramethylcyclopropanecarboxylic acid in a dry, non-polar solvent such as dichloromethane.

-

Add an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise to the suspension.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir the reaction mixture at room temperature.

-

The resulting ammonium chloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 2,2,3,3-Tetramethylcyclopropanecarboxamide.

-

The product can be further purified by recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid, which are anticipated to be similar for the carboxamide, is provided below.

| Property | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 120-121 °C |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetonitrile |

Data for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Proposed Early-Stage Research Workflow

Given the limited direct biological data on 2,2,3,3-Tetramethylcyclopropanecarboxamide, a structured, multi-phase research plan is proposed to systematically evaluate its therapeutic potential.

Caption: Proposed workflow for the early-stage evaluation of 2,2,3,3-Tetramethylcyclopropanecarboxamide.

Phase 1: Foundational Screening

The initial phase focuses on ensuring the purity of the synthesized compound and establishing its basic safety profile through cytotoxicity testing.

Protocol 3: MTT Cytotoxicity Assay [4]

-

Cell Culture: Plate a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2,2,3,3-Tetramethylcyclopropanecarboxamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

A compound with a high IC50 value (generally >10-50 µM) is considered non-toxic at the concentrations typically used for further in vitro screening and is a good candidate to proceed to the next phase.[5]

Phase 2: In Vitro CNS Activity Profiling

This phase aims to determine if the compound can cross the blood-brain barrier (a critical requirement for CNS drugs) and if it exhibits any neuroprotective or specific receptor-mediated effects.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay [6][7]

-

Model Setup: Utilize a co-culture model of brain endothelial cells and astrocytes on a transwell insert to mimic the BBB.

-

Compound Application: Add 2,2,3,3-Tetramethylcyclopropanecarboxamide to the apical (blood side) chamber.

-

Sampling: At various time points, collect samples from the basolateral (brain side) chamber.

-

Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.

Following the confirmation of BBB permeability, the compound's neuroprotective potential and its interaction with the CB2 receptor can be assessed.

Caption: In vitro assays for neuroprotection and CB2 receptor activity.

Protocol 5: Cannabinoid CB2 Receptor Functional Assay (cAMP Measurement) [8]

-

Cell Culture: Use a cell line stably expressing the human CB2 receptor (e.g., HEK293-CB2).

-

Compound Treatment: Pre-treat the cells with 2,2,3,3-Tetramethylcyclopropanecarboxamide at various concentrations.

-

Forskolin Stimulation: Stimulate the cells with forskolin to induce adenylate cyclase activity and increase intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA).

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gαi-coupled CB2 receptor.

Phase 3: In Vivo Proof-of-Concept

Promising results from in vitro studies would warrant investigation in animal models of CNS disorders.

Protocol 6: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents [9]

-

Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the experimental conditions.

-

Compound Administration: Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide via an appropriate route (e.g., intraperitoneal injection).

-

PTZ Induction: After a suitable pre-treatment time, administer a sub-convulsive dose of PTZ.

-

Seizure Scoring: Observe the animals for a defined period and score the severity of seizures based on a standardized scale (e.g., the Racine scale).

-

Data Analysis: Compare the seizure scores and latency to seizure onset between the compound-treated group and a vehicle control group.

Conclusion and Future Directions

2,2,3,3-Tetramethylcyclopropanecarboxamide stands as a molecule of significant interest at the intersection of established anticonvulsant scaffolds and promising new therapeutic targets like the CB2 receptor. While direct biological data is currently sparse, its chemical lineage provides a strong foundation for a hypothesis-driven research program. The experimental workflows detailed in this guide offer a robust and logical progression for the early-stage evaluation of this compound. Successful navigation of this research path could uncover a novel therapeutic agent for epilepsy, neurodegenerative diseases, or other CNS disorders characterized by neuronal hyperexcitability and neuroinflammation. The true potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide awaits elucidation through the rigorous application of these and other advanced scientific methodologies.

References

- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

In Vitro Models of CNS Barriers - ResearchGate. Available at: [Link]

-

Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. Available at: [Link]

-

In vitro neurology assays - InnoSer. Available at: [Link]

-

Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - MDPI. Available at: [Link]

-

In Vivo Experimental Models of Epilepsy - ResearchGate. Available at: [Link]

-

Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid - Journal of Medicinal Chemistry. Available at: [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. Available at: [Link]

Sources

- 1. 2,2,3,3-テトラメチルシクロプロパンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 3. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 2,2,3,3-Tetramethylcyclopropanecarboxamide

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,2,3,3-tetramethylcyclopropanecarboxamide, specifically focusing on its solubility in various solvent systems and its chemical stability under a range of stress conditions. This document is intended for researchers, scientists, and drug development professionals who are considering this molecule for further investigation and application.

Introduction: Understanding the Molecular Landscape

2,2,3,3-Tetramethylcyclopropanecarboxamide is a unique small molecule characterized by a sterically hindered cyclopropane ring and a polar carboxamide functional group. This structural combination imparts a distinct set of properties that govern its behavior in different chemical environments. The rigid, non-polar tetramethylcyclopropane moiety contributes to its lipophilicity, while the amide group is capable of forming hydrogen bonds, influencing its solubility in polar solvents.

A thorough understanding of its solubility and stability is paramount for any successful application, from designing robust synthetic routes to formulating effective and stable final products. This guide will delve into the theoretical considerations, predictive approaches, and detailed experimental protocols for characterizing these critical attributes.

Solubility Profile: From Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For 2,2,3,3-tetramethylcyclopropanecarboxamide, a systematic approach to understanding its solubility is essential.

Theoretical Considerations and Predictive Insights

The principle of "like dissolves like" provides a foundational understanding of solubility. The non-polar, hydrocarbon-rich tetramethylcyclopropane core suggests a preference for non-polar, aprotic solvents. Conversely, the amide group, with its capacity for hydrogen bonding, introduces a degree of polarity that can facilitate dissolution in protic and polar aprotic solvents.

Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamic approaches, can offer initial predictions of solubility in various solvents.[1][2][3][4] These models utilize molecular descriptors to correlate the structure of a compound with its physicochemical properties. While predictive tools provide valuable initial guidance, experimental determination remains the gold standard for accurate solubility assessment.

Recommended Solvents for Screening

A diverse panel of solvents should be employed to establish a comprehensive solubility profile. The following table categorizes recommended solvents by their polarity and protic nature, providing a structured approach to solubility screening.

| Solvent Category | Examples | Rationale for Inclusion |

| Non-polar Aprotic | Hexane, Toluene, Dichloromethane | To assess the solubility driven by the lipophilic tetramethylcyclopropane core. |